molecular formula C20H16BrN3O3S2 B2883452 N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260921-34-3

N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2883452
CAS No.: 1260921-34-3
M. Wt: 490.39
InChI Key: QLMFIGRGZUZPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. Structurally, it features a bromophenylacetamide moiety linked to a thienopyrimidine core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a dioxo moiety at positions 2 and 2.

The synthesis of this compound likely involves multi-step protocols, including cyclization of thiophene derivatives and subsequent alkylation or acylation steps, as seen in analogous thienopyrimidine syntheses (e.g., alkylation of thiopyrimidines with chloroacetamides) . Its molecular formula is C₂₁H₁₆BrN₃O₂S₂, with a molecular weight of 486.402 g/mol, distinguishing it from simpler acetamide derivatives .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S2/c21-13-3-5-14(6-4-13)22-17(25)12-24-16-8-11-29-18(16)19(26)23(20(24)27)9-7-15-2-1-10-28-15/h1-6,8,10-11,16,18H,7,9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOSJDVMEHVWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound with significant potential in pharmacology. Its structure includes a bromophenyl group and a thienopyrimidine core, which are key to its biological activity. This article reviews its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrN3O3S2C_{20}H_{16}BrN_{3}O_{3}S_{2} with a molar mass of approximately 490.4 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions:

Property Value
Molecular FormulaC20H16BrN3O3S2
Molecular Weight490.4 g/mol
IUPAC NameN-(4-bromophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-thieno[3,2-d]pyrimidin-1-yl]acetamide
InChI KeyQLMFIGRGZUZPGU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thienopyrimidine Core : This is achieved through cyclization of thiophene and pyrimidine precursors under controlled conditions.
  • Bromophenyl Group Introduction : A nucleophilic substitution reaction introduces the bromophenyl moiety to the thienopyrimidine core.
  • Acetamide Formation : The final step involves the formation of the acetamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives similar to N-(4-bromophenyl)-2-{...}. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:

  • Study Findings : A study by Da Silva et al. evaluated thiazolidinones' anti-glioma activity and found that certain derivatives exhibited potent antitumor effects against glioblastoma multiform cells .
Compound Cell Line IC50 (µM)
9bU87MG5.0
9eU2518.0
9gT98G6.5

These findings suggest that compounds with similar structural features may also exhibit significant anticancer activity.

Enzyme Inhibition

N-(4-bromophenyl)-2-{...} has been investigated for its potential as an enzyme inhibitor:

  • α-Amylase and Urease Inhibition : Research indicates that certain derivatives possess strong inhibitory effects on α-amylase and urease enzymes, which are relevant in diabetes management and treatment of gastric ulcers .

Case Study 1: Antitumor Activity

In a recent screening of a drug library for anticancer compounds using multicellular spheroids, researchers identified derivatives with high efficacy against tumor models. The compound's structural characteristics suggest it could interact with cellular targets involved in tumor growth regulation .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of α-amylase and urease by thiazolidine derivatives revealed that compounds structurally related to N-(4-bromophenyl)-{...} showed promising results in reducing enzyme activity compared to standard inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related thienopyrimidine and acetamide derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (if reported)
Target Compound C₂₁H₁₆BrN₃O₂S₂ 486.402 4-Bromophenyl, 2,4-dioxo-thieno[3,2-d]pyrimidine, 3-(thiophen-2-yl)ethyl Not explicitly reported in evidence
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide C₁₃H₁₂BrN₃O₂S 354.22 4-Bromophenyl, 4-methyl-6-oxo-pyrimidine, thioether linkage Potential kinase inhibition
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 296.37 4-Methylpyridinyl, 4,6-dimethylpyrimidine, thioether linkage Intermediate for bioactive molecules
N-(4-Fluorophenyl)-2-[(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₁H₁₆FN₃O₂S₂ 449.50 4-Fluorophenyl, 3-methyl-4-oxo-thieno[3,2-d]pyrimidine, sulfanyl linkage Supplier-listed (research use)

Key Observations:

Substituent Effects: The bromophenyl group in the target compound increases molecular weight and lipophilicity compared to fluorophenyl or methylpyridinyl analogues .

Core Modifications: The 2,4-dioxo-thieno[3,2-d]pyrimidine core differs from 4-oxo or 6-oxo variants in electronic properties, affecting hydrogen-bonding capacity and metabolic stability .

Spectroscopic and Analytical Data

  • The target compound’s NMR and mass spectra would resemble those of structurally similar compounds. For example, compound 5.5 in exhibits characteristic peaks for bromophenyl (δ 7.42–7.61 ppm) and pyrimidine (δ 5.98 ppm) protons, which could guide spectral interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.